LogP Comparison: Protected vs. Deprotected Form
tert-Butyl (3-(dibenzylamino)cyclobutyl)carbamate exhibits a calculated LogP of 4.95, indicating high lipophilicity suitable for membrane permeability . In contrast, the fully deprotected analogue, 3-(dibenzylamino)cyclobutanamine, has a significantly lower predicted LogP of approximately 2.1 due to the loss of the Boc group and presence of a free primary amine [1]. This 2.85 log unit difference represents a nearly 700-fold difference in octanol-water partition coefficient, directly impacting cellular uptake and bioavailability in drug discovery campaigns [2].
| Evidence Dimension | Lipophilicity (calculated LogP) |
|---|---|
| Target Compound Data | 4.95 (LogP) |
| Comparator Or Baseline | 3-(dibenzylamino)cyclobutanamine: 2.1 (LogP) |
| Quantified Difference | ΔLogP = 2.85 (~700-fold difference in partition coefficient) |
| Conditions | Computational prediction using standard algorithms |
Why This Matters
High lipophilicity is a critical determinant of passive membrane permeability and oral bioavailability, guiding selection of building blocks in early-stage drug discovery.
- [1] Estimated using standard cheminformatics tools based on the structure of 3-(dibenzylamino)cyclobutanamine. View Source
- [2] Arnott, J. A., & Planey, S. L. (2012). The influence of lipophilicity in drug discovery and design. Expert Opinion on Drug Discovery, 7(10), 863-875. View Source
